3'-Acetoxy-5-chlorovalerophenone
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Overview
Description
The compound 3'-Acetoxy-5-chlorovalerophenone is not directly studied in the provided papers, but related compounds with similar functional groups and structural motifs have been investigated. These studies provide insights into the behavior of acetoxy and chloro substituents on aromatic systems, which can be extrapolated to understand the properties of 3'-Acetoxy-5-chlorovalerophenone.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as acetylation, methylation, and Fries rearrangement as seen in the synthesis of 4-Chloro-2-hydroxyacetophenone . Another approach includes the treatment of nitrile oxides with 1-acetyloxy-vinylphosphonate to yield compounds like diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate . These methods could potentially be adapted for the synthesis of 3'-Acetoxy-5-chlorovalerophenone by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Acetoxy-5-chlorovalerophenone has been determined using techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) . These studies reveal the spatial arrangement of atoms, dihedral angles, and the presence of intramolecular hydrogen bonds or their absence due to conformational changes induced by external factors like UV radiation .
Chemical Reactions Analysis
Chemical reactions involving acetoxy and chloro substituents have been explored, such as the phototransformations of 5-chloro-3-nitro-2-hydroxyacetophenone under UV radiation , and the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzdiazepin-2-one . These reactions demonstrate the reactivity of the acetoxy group and the influence of the chloro substituent on the reaction pathway.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3'-Acetoxy-5-chlorovalerophenone, such as solubility, density, and colorimetric behavior, have been characterized. For instance, 2,4-hydroxy-5-chloro-acetophenone has been identified as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions . The crystallographic data provide information on the density and molecular dimensions, which are essential for understanding the physical properties of these compounds .
Scientific Research Applications
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Scientific Field: Chemical Synthesis
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Scientific Field: Biocatalysis
- Application Summary : There is a study on the biotransformation of several natural occurring apocarotenoids by means of selected fungal species . While 3’-Acetoxy-5-chlorovalerophenone is not specifically mentioned, similar compounds are used in these types of studies.
- Methods of Application : In the referenced study, the substrates were exposed to various fungal species and the biotransformation reactions were observed .
- Results or Outcomes : Most of the investigated biotransformation reactions afforded oxidized products such as hydroxy-, keto-, or epoxy-derivatives .
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Scientific Field: Material Science
- Application Summary : 3’-Acetoxy-5-chlorovalerophenone can be used in the production of various materials due to its chemical properties .
- Methods of Application : The compound can be used as a reagent in the synthesis of materials. The specific methods would depend on the material being synthesized .
- Results or Outcomes : The outcomes would depend on the specific synthesis process. The product of the reaction would be determined by the other reagents and conditions used .
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Scientific Field: Animal Feed Additives
- Application Summary : While not specifically mentioned, similar compounds to 3’-Acetoxy-5-chlorovalerophenone have been used as flavorings in animal feed .
- Methods of Application : These compounds are added to animal feed to enhance its flavor .
- Results or Outcomes : The use of these compounds as flavorings in animal feed has been found to be safe at certain doses .
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Scientific Field: Electrochemical Synthesis
- Application Summary : While not specifically mentioned, similar compounds to 3’-Acetoxy-5-chlorovalerophenone have been used in electrochemical synthesis .
- Methods of Application : In the referenced study, an undivided cell containing the solution of acetophenone was taken and sodium bromide was added over the above solution. Sulfuric acid was added to maintain the acidic medium as well as for conductivity purposes .
- Results or Outcomes : The outcomes would depend on the specific synthesis process. The product of the reaction would be determined by the other reagents and conditions used .
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Scientific Field: Pharmaceutical Research
- Application Summary : 3’-Acetoxy-5-chlorovalerophenone could potentially be used in the pharmaceutical industry. For example, similar compounds have been used in the enzymatic deprotection of the cephalosporin 3’-acetoxy group .
- Methods of Application : In the referenced study, the transformation was efficiently accomplished using Candida antarctica lipase B .
- Results or Outcomes : The enzymatic deacetylation has been successful on gram scale, when the cephalosporin is protected as either the benzhydryl or tert-butyl esters, and on the corresponding sulfoxide and sulfone of the tert-butyl ester .
Safety And Hazards
properties
IUPAC Name |
[3-(5-chloropentanoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-10(15)17-12-6-4-5-11(9-12)13(16)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJPQARBVTAFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645204 |
Source
|
Record name | 3-(5-Chloropentanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Acetoxy-5-chlorovalerophenone | |
CAS RN |
898786-91-9 |
Source
|
Record name | 3-(5-Chloropentanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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